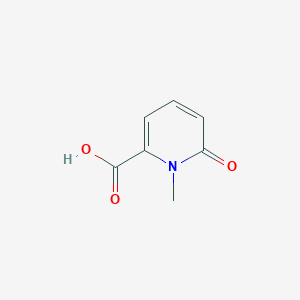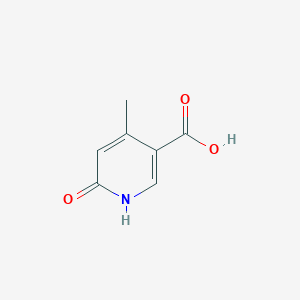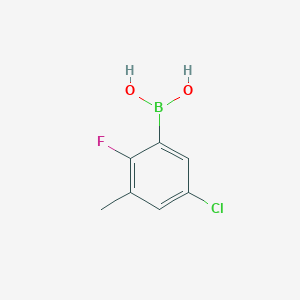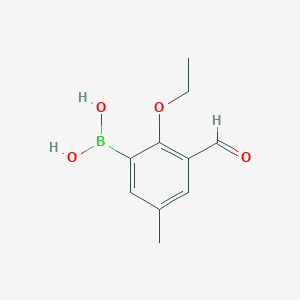
2-(chloromethyl)-N,N-dimethylaniline hydrochloride
Vue d'ensemble
Description
2-(Chloromethyl)-N,N-dimethylaniline hydrochloride is an organic compound with the chemical formula C7H11Cl2N. It is a yellowish-white crystalline solid that is soluble in water and alcohol. This compound is used in the synthesis of a variety of organic compounds, and has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Environmental Pollution and Carcinogenic Potential
2,6-Dimethylaniline, a compound related to 2-(chloromethyl)-N,N-dimethylaniline hydrochloride, has been studied for its potential carcinogenic effects. It is a widely encountered environmental pollutant, found in tobacco smoke and as a metabolite of lidocaine. Its ability to form hemoglobin adducts in humans and DNA adducts in vitro indicates a profile similar to typical arylamine carcinogens, suggesting a potential risk for human health (Gonçalves, Beland, & Marques, 2001).
Chemical Synthesis and Applications
The compound has been utilized in the synthesis of various chemicals. For example, it is used as a key intermediate in the synthesis of vadimezana, a vascular disrupting agent. This showcases its role in the pharmaceutical industry and the synthesis of complex molecules (Shaojie, 2011).
Metabolism Studies
Studies have been conducted on the metabolic pathways of N,N-dimethylaniline in animals, such as dogs. Understanding its metabolites can provide insights into its toxicity, pharmacokinetics, and potential therapeutic applications (Kiese & Renner, 2004).
Organic Synthesis and Catalysis
N,N-Dimethylaniline hydroperoxide, derived from N,N-dimethylaniline, has potential applications in organic synthesis, indicating the broader utility of these compounds in chemical reactions and as catalysts (Xu, Zhang, & Duan, 2007).
Hydrogenation and Acidity Studies
The reaction of 2,6-dimethylaniline was studied to understand hydrogenation, C-N bond cleavage, and acidity in catalysis. Such studies are crucial in refining industrial processes involving these compounds (Gestel, Leglise, & Duchet, 1992).
Photoreactions and Chemical Transformations
The photolysis of 4-chloro-N,N-dimethylaniline in the presence of heterocycles like furan, pyrrole, and thiophene leads to the formation of various heterocyclic compounds, demonstrating its role in light-induced chemical transformations (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Molecular Structure Studies
The molecular and crystal structures of various derivatives, such as 1-organosulfonyl-2-sila-5-piperazinones, have been determined,indicating the significance of these compounds in structural chemistry and materials science. Such studies often lead to the development of new materials with unique properties (Shipov et al., 2013).
Ligand Design in Metal Complexes
Research has explored the complexation behavior and properties of cobalt complexes with nitrogen-functionalized cyclopentadienyl ligands, where 2-lithio-N,N-dimethylaniline is a key component. This underscores the importance of such compounds in organometallic chemistry and catalysis (Enders, Ludwig, & Pritzkow, 2001).
Chemical Reaction Kinetics
Kinetic studies of reactions involving N,N-dimethylaniline, such as N-demethylation catalyzed by chloroperoxidase, have provided valuable insights into enzymatic mechanisms and reaction kinetics, essential for biochemical and pharmaceutical applications (Kedderis & Hollenberg, 1983).
DNA Adduct Formation and Carcinogenesis
The formation of DNA adducts by reaction with N-acetoxy derivatives of dimethylaniline has been studied, highlighting the potential genotoxic and carcinogenic effects of these compounds. This research is crucial for understanding the molecular mechanisms of chemical-induced carcinogenesis (Cui, Sun, Wishnok, Tannenbaum, & Skipper, 2007).
Mécanisme D'action
Target of Action
The primary target of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride is DNA. It works by binding to the N7 nitrogen on the DNA base guanine .
Mode of Action
This compound is an alkylating agent. It works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in the prevention of cell duplication .
Biochemical Pathways
The compound affects the DNA replication pathway. By binding to DNA and preventing its duplication, this compound disrupts the normal cell cycle and inhibits the growth and proliferation of cells .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research .
Result of Action
The molecular and cellular effects of this compound’s action include DNA damage and the inhibition of cell growth and proliferation. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is toxic to aquatic life with long-lasting effects . It may also cause serious eye damage, skin irritation, and respiratory irritation . Therefore, the use and disposal of this compound must be carefully managed to minimize environmental impact and ensure safety .
Analyse Biochimique
Biochemical Properties
2-(Chloromethyl)-N,N-dimethylaniline hydrochloride plays a crucial role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. This compound is known to interact with enzymes involved in detoxification processes, such as glutathione S-transferases, which catalyze the conjugation of glutathione to the compound, facilitating its excretion from the cell .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure duration. At lower concentrations, it can induce cellular stress responses, leading to the activation of signaling pathways such as the MAPK pathway. This activation can result in changes in gene expression and cellular metabolism. At higher concentrations, the compound can cause cytotoxic effects, including DNA damage and apoptosis. These effects are mediated through its ability to alkylate DNA and proteins, disrupting their normal function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This alkylation can lead to the inhibition or activation of enzymes, depending on the specific site of modification. For example, the alkylation of cysteine residues in the active site of enzymes can inhibit their catalytic activity. Additionally, the compound can induce changes in gene expression by modifying transcription factors or DNA itself, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Over time, its cytotoxic effects can become more pronounced, leading to increased DNA damage and apoptosis in cells. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in cell cycle regulation and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can induce mild stress responses and adaptive changes in cellular metabolism. At higher doses, it can cause significant toxicity, including liver and kidney damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become severe, leading to organ failure and death in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which catalyze its oxidation to more water-soluble metabolites. These metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound is known to accumulate in the liver and kidneys, where it exerts its toxic effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression. It can also be found in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes. The presence of specific targeting signals or post-translational modifications can direct the compound to specific subcellular compartments, such as the mitochondria or endoplasmic reticulum .
Propriétés
IUPAC Name |
2-(chloromethyl)-N,N-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-11(2)9-6-4-3-5-8(9)7-10;/h3-6H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGRHDGMNRMJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543209 | |
| Record name | 2-(Chloromethyl)-N,N-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104340-39-8 | |
| Record name | 2-(Chloromethyl)-N,N-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-N,N-dimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


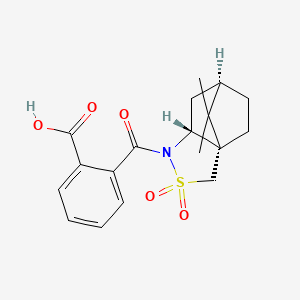
![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)
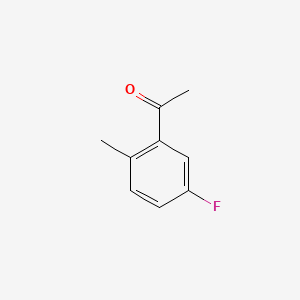
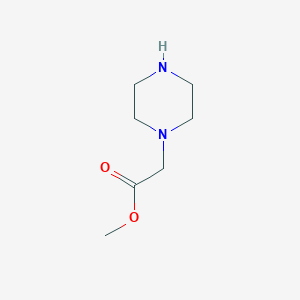
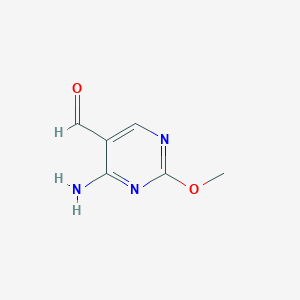
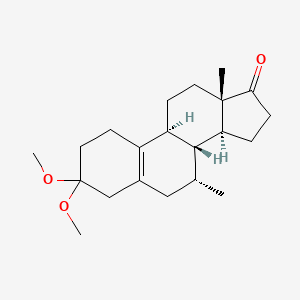
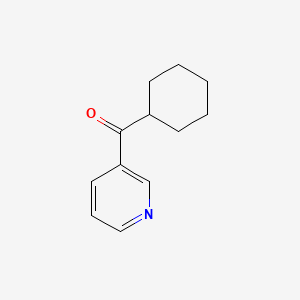

![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)
